molecular formula C13H5BrF5NO B14493213 N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide CAS No. 63462-61-3

N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B14493213
CAS No.: 63462-61-3
M. Wt: 366.08 g/mol
InChI Key: IDWYRSRIRSQVBS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the condensation of 4-bromoaniline with pentafluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison: N-(4-Bromophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of five fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its less fluorinated analogs .

Properties

CAS No.

63462-61-3

Molecular Formula

C13H5BrF5NO

Molecular Weight

366.08 g/mol

IUPAC Name

N-(4-bromophenyl)-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C13H5BrF5NO/c14-5-1-3-6(4-2-5)20-13(21)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H,(H,20,21)

InChI Key

IDWYRSRIRSQVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br

Origin of Product

United States

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